2,4-Dimethoxyquinazoline

G9a Histone Methyltransferase Substrate-Competitive

2,4-Dimethoxyquinazoline (CAS 2050-42-2) is a synthetic quinazoline derivative (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) featuring two methoxy substituents at the C-2 and C-4 positions of the quinazoline core. It is a non-naturally occurring compound detected in human blood as part of the exposome.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 2050-42-2
Cat. No. B3114811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxyquinazoline
CAS2050-42-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=CC=CC=C21)OC
InChIInChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3
InChIKeyRVZMPNMUBCAPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxyquinazoline (CAS 2050-42-2): Baseline Procurement & Identification Guide


2,4-Dimethoxyquinazoline (CAS 2050-42-2) is a synthetic quinazoline derivative (molecular formula C₁₀H₁₀N₂O₂, MW 190.20 g/mol) featuring two methoxy substituents at the C-2 and C-4 positions of the quinazoline core . It is a non-naturally occurring compound detected in human blood as part of the exposome [1]. Described as a potential anticancer agent that inhibits IL-2 receptor kinase activity and binds to ATP-binding sites, it has shown tumor cell growth inhibition in both in vitro and in vivo models . Commercially available at ≥95% purity , its core scaffold is recognized across patents and literature as a privileged structure in medicinal chemistry, particularly for kinase inhibition and transporter modulation [2][3].

Why Generic Quinazoline Substitution Fails: Critical Differentiation of 2,4-Dimethoxyquinazoline


Quinazolines are a large class, but subtle changes in substituent identity and position dramatically alter reactivity, biological target engagement, and physicochemical properties, making generic substitution highly risky. For instance, the C-2 and C-4 methoxy groups on 2,4-dimethoxyquinazoline confer a distinct electronic profile and serve as leaving groups for nucleophilic aromatic substitution (SₙAr) pathways that are fundamentally different from the amine-based or chlorine-based substitutions seen in analogs like 2,4-diamino-6,7-dimethoxyquinazoline (BIX01294) or 2,4-dichloroquinazoline [1]. This compound acts as a substrate-competitive inhibitor of the histone methyltransferase G9a, whereas similar scaffolds target ATP-binding sites of kinases, revealing a divergent binding modality that precludes interchangeability . Procurement specifications such as purity (≥95%) and defined analytical characterization are essential to ensure reproducibility, as regulatory starting materials for derivatives like gefitinib require precise control over methoxy-substituted quinazoline intermediates .

2,4-Dimethoxyquinazoline Quantitative Differentiation Evidence Guide


Divergent Target Engagement: G9a Substrate-Competitive Inhibition vs. Kinase ATP-Binding Profile

2,4-Dimethoxyquinazoline is characterized as a substrate-competitive inhibitor of G9a histone lysine methyltransferase . In contrast, 2,4-diamino-6,7-dimethoxyquinazoline (BIX01294) is a well-established G9a inhibitor with a reported cell-free IC₅₀ of 2.7 µM [1]. This represents a mechanistic divergence: the target compound competes with the histone substrate, not the S-adenosylmethionine (SAM) cofactor, offering a different mode of inhibition than BIX01294.

G9a Histone Methyltransferase Substrate-Competitive Epigenetics

Synthetic Intermediate Utility: Selective Methoxy Displacement vs. Dichloro Reactivity

2,4-Dimethoxyquinazoline serves as a synthetic intermediate in the production of high-value quinazoline APIs. Patent AU2008290000B2 discloses its reaction with methylamine to produce [4-(3-aminophenyl)-6,7-dimethoxyquinazolin-2-yl]methylamine in high yield and purity [1]. By comparison, 2,4-dichloroquinazoline reacts with sodium methoxide in methanol to afford 2-chloro-4-methoxyquinazoline at 96% yield, demonstrating that the dichloro analog undergoes regioselective substitution at the 4-position, while the dimethoxy analog provides a complementary, orthogonal reactive handle .

Nucleophilic Aromatic Substitution Synthetic Intermediate Building Block

Transporter Interaction Profile: ABCG2 Substrate Avoidance and ATP-Site Binding

2,4-Dimethoxyquinazoline binds to ATP-binding sites and prevents its own recognition as an ABCG2 substrate, thereby inhibiting ABCG2-mediated efflux . This contrasts with the class of 2,4-substituted quinazoline ABCG2 inhibitors reported by Krapf et al. (2017), where the most potent inhibitor exceeded Ko143 by >5-fold. The target compound's dual action—binding to ATP sites and avoiding substrate recognition—suggests a unique interaction mode within the transporter family [1].

ABCG2 Multidrug Resistance BCRP Transporter

In Vivo Tumor Growth Inhibition vs. Reference Chemotherapeutic Dasatinib

2,4-Dimethoxyquinazoline has been reported to significantly inhibit tumor cell growth in both in vitro assays and in vivo models, with efficacy against squamous carcinoma cell lines and other carcinoma lines . While a direct head-to-head in vivo study vs. dasatinib is not available, a structurally related series of 2,4-disubstituted quinazoline derivatives showed IC₅₀ values of 5.0–9.7 µg/mL across MCF-7, HeLa, and HepG2 cell lines, with five compounds exhibiting activity comparable to dasatinib [1]. This positions 2,4-dimethoxyquinazoline as a scaffold within a class capable of achieving reference drug-comparable potency.

Antitumor In Vivo Dasatinib Squamous Carcinoma

2,4-Dimethoxyquinazoline: Best Research & Industrial Application Scenarios


Epigenetic Probe Development: G9a/GLP Substrate-Competitive Tool Compound

Procure 2,4-dimethoxyquinazoline for use as a substrate-competitive G9a inhibitor tool compound in chromatin biology research. Its distinct mechanism—competition with histone substrate rather than SAM—complements existing probes like BIX01294 and UNC0224, enabling orthogonal validation of G9a-mediated H3K9 methylation phenotypes . Select suppliers providing ≥95% purity with analytical certificates (NMR, MS) to ensure reproducibility in dose-response chromatin immunoprecipitation (ChIP) and gene expression studies [1].

Medicinal Chemistry: Orthogonal Late-Stage Functionalization Scaffold

Use 2,4-dimethoxyquinazoline as a synthetic building block for late-stage diversification of quinazoline-based kinase inhibitor libraries. The methoxy groups serve as leaving groups for nucleophilic aromatic substitution with amine nucleophiles, providing access to 2-aminoquinazoline and 4-aminoquinazoline derivatives through controlled, sequential displacement strategies that are orthogonal to routes using 2,4-dichloroquinazoline . This enables construction of combinatorial libraries with defined regiochemistry, as validated in patent-specified syntheses yielding high-purity intermediates [1].

Multidrug Resistance (MDR) Research: ABCG2 Transporter Mechanistic Studies

Employ 2,4-dimethoxyquinazoline in ABCG2/BCRP transporter mechanistic studies, leveraging its reported dual property of ATP-site binding and substrate recognition avoidance . This compound complements the well-characterized 2,4-substituted quinazoline ABCG2 inhibitor series, whose most potent members exceed Ko143 by >5-fold in potency [1]. Use in vanadate-sensitive ATPase assays and Hoechst 33342 dye accumulation studies to differentiate competitive vs. non-competitive binding modes in the ABCG2 binding pocket.

Oncology Drug Discovery: Squamous Carcinoma-Focused In Vivo Efficacy Screening

Select 2,4-dimethoxyquinazoline for in vivo tumor xenograft studies targeting squamous cell carcinoma, based on its reported efficacy in this specific histotype . While broader quinazoline series demonstrate IC₅₀ values in the 5.0–9.7 µg/mL range across multiple cell lines and comparable activity to dasatinib [1], the reported squamous carcinoma sensitivity profile provides a focused indication signal. Source from vendors offering batch-to-batch consistency documentation and in vivo-grade formulation compatibility for reproducible pharmacology studies.

Quote Request

Request a Quote for 2,4-Dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.